molecular formula C18H14BrClN2O2 B11029232 N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11029232
M. Wt: 405.7 g/mol
InChI Key: SFTAEXQQFRPJOY-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, chlorine, and methyl groups attached to an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chlorobenzoyl chloride and 4-bromo-2-methylphenylamine. This reaction often requires a base like triethylamine and a solvent such as dichloromethane.

    Carboxamide Formation: The carboxamide group is introduced by reacting the oxazole intermediate with a suitable amine, such as 2-chlorophenylamine, under conditions that promote amide bond formation. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products with different nucleophiles replacing the halogen atoms.

    Oxidation: Oxidized derivatives such as oxides or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)-2-(2-chlorophenyl)acetamide
  • 2-[(4-bromo-2-methylphenyl)amino]-N-(2-chlorophenyl)acetamide

Uniqueness

N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide stands out due to its oxazole ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H14BrClN2O2

Molecular Weight

405.7 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H14BrClN2O2/c1-10-9-12(19)7-8-15(10)21-18(23)16-11(2)24-22-17(16)13-5-3-4-6-14(13)20/h3-9H,1-2H3,(H,21,23)

InChI Key

SFTAEXQQFRPJOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C

Origin of Product

United States

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